(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by:
- A benzo[d]thiazole core with a sulfamoyl (-SO₂NH₂) group at position 4.
- A (3,4-dimethylbenzoyl)imino substituent at position 2, adopting a Z-configuration around the imino double bond.
- A methyl acetate side chain at position 3.
The sulfamoyl group suggests possible activity as a sulfonamide-based enzyme inhibitor (e.g., carbonic anhydrase or dihydrofolate reductase) .
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-11-4-5-13(8-12(11)2)18(24)21-19-22(10-17(23)27-3)15-7-6-14(29(20,25)26)9-16(15)28-19/h4-9H,10H2,1-3H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPARFFZOAMBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its cytotoxic effects, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a thiazole ring, a sulfonamide moiety, and a benzoyl group, contributing to its unique pharmacological profile. The structural formula can be represented as follows:
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that the compound has a growth inhibitory concentration (GI50) of approximately 3.18 µM against MCF-7 breast cancer cells and 8.12 µM against HeLa cervical cancer cells . These findings suggest a promising therapeutic potential in oncology.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of specific kinases associated with cancer progression. In silico studies indicated strong interactions with proteins such as NEK7, NEK9, and TP53, which are critical in cell cycle regulation and apoptosis . The compound's ability to induce apoptosis in cancer cells was further supported by assays demonstrating increased caspase-3 activity.
Study 1: In Vitro Analysis
A comprehensive study evaluated the cytotoxicity of the compound on three different cancer cell lines: MCF-7 (breast), HeLa (cervical), and Vero (normal kidney). The results indicated that this compound was significantly more effective against MCF-7 cells compared to HeLa cells. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting these pathways .
Study 2: Molecular Docking Studies
Molecular docking studies provided insights into the binding affinities of this compound with various target proteins. The results suggested favorable binding interactions with NEK7 and NF-kappaB, indicating potential pathways through which the compound may exert its biological effects .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 3.18 | Apoptosis induction via caspase activation |
| Cytotoxicity | HeLa | 8.12 | Inhibition of cell cycle kinases |
| Molecular Docking | NEK7 | - | Strong binding affinity |
| Molecular Docking | NF-kappaB | - | Strong binding affinity |
Comparison with Similar Compounds
Sulfonylurea Herbicides (Triazine-Based Analogs)
lists sulfonylurea herbicides such as metsulfuron-methyl , ethametsulfuron-methyl , and triflusulfuron-methyl . Key differences include:
| Property | Target Compound | Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl) |
|---|---|---|
| Core Structure | Benzo[d]thiazole | 1,3,5-Triazine |
| Functional Groups | Sulfamoyl, (Z)-imino, methyl acetate | Sulfonylurea bridge, methoxy/methyl/trifluoroethoxy |
| Biological Target | Hypothesized: Enzymes (e.g., carbonic anhydrase) | Acetolactate synthase (ALS) in plants |
| Application | Potential pharmaceuticals | Herbicidal |
The triazine core in sulfonylureas is essential for herbicidal activity, while the benzothiazole in the target compound may confer antimicrobial or anticancer properties .
Thiazole Carbamates (Pharmacopeial Derivatives)
describes thiazole derivatives like thiazol-5-ylmethyl carbamates , which share a thiazole heterocycle but differ in substituents:
| Property | Target Compound | Thiazol-5-ylmethyl Carbamates |
|---|---|---|
| Core Structure | Benzo[d]thiazole | Thiazole |
| Functional Groups | Sulfamoyl, (Z)-imino, methyl acetate | Carbamate, hydroperoxypropan-2-yl, phenyl groups |
| Biological Role | Enzyme inhibition (speculative) | Antiviral or protease inhibition (e.g., HIV) |
The hydroperoxy group in pharmacopeial derivatives suggests prodrug activation mechanisms, whereas the methyl acetate in the target compound may enhance bioavailability .
Structural and Functional Implications
- Stereochemistry: The Z-configuration of the imino group in the target compound could enhance binding specificity compared to E-isomers or less rigid analogs.
- Sulfamoyl vs. Sulfonylurea : The sulfamoyl group’s smaller size may allow tighter enzyme binding compared to bulkier sulfonylurea bridges in herbicides .
- Benzothiazole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
